2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate is a useful research compound. Its molecular formula is C11H9F3N4O2 and its molecular weight is 286.21 g/mol. The purity is usually 95%.
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Mechanism of Action
The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene. Pyridine derivatives are known to possess various biological activities and are used in the synthesis of many pharmaceutical drugs .
The trifluoroethyl group in the compound could potentially influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Trifluoromethyl groups are often used in drug design because they can enhance the metabolic stability and lipophilicity of a compound .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterases, by binding to their active sites and preventing their normal function . Additionally, it can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. These changes can have downstream effects on cellular metabolism, potentially influencing processes such as energy production, biosynthesis, and cell growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Upon entering the cell, the compound binds to specific biomolecules, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For example, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling events. These molecular interactions ultimately lead to changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity. Over time, the compound may degrade into smaller fragments, potentially altering its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the magnitude and duration of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with different dosages producing varying outcomes . At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways, without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, such as cellular damage or organ dysfunction. Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological response. Careful dose optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown into smaller metabolites. These metabolites may retain some biological activity or be further processed and excreted from the cell. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites, potentially affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its chemical properties and the presence of specific transporters. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial targeting sequences. The subcellular localization of the compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-pyrazol-1-ylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2/c12-11(13,14)7-20-10(19)17-8-3-1-4-15-9(8)18-6-2-5-16-18/h1-6H,7H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTAPROPEIAERV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168329 | |
Record name | 2,2,2-Trifluoroethyl N-[2-(1H-pyrazol-1-yl)-3-pyridinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-57-4 | |
Record name | 2,2,2-Trifluoroethyl N-[2-(1H-pyrazol-1-yl)-3-pyridinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-[2-(1H-pyrazol-1-yl)-3-pyridinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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